molecular formula C23H22ClN3O4 B2956974 13-chloro-5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034266-92-5

13-chloro-5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2956974
CAS No.: 2034266-92-5
M. Wt: 439.9
InChI Key: GIVWEYCUNDMZKB-UHFFFAOYSA-N
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Description

13-chloro-5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a unique combination of benzofuran and triazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 13-chloro-5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of specific genes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and triazatricyclo compounds, such as:

Uniqueness

What sets 13-chloro-5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one apart is its unique combination of structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

13-chloro-5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-23(2)10-14-4-3-5-18(21(14)31-23)30-13-20(28)26-9-8-17-16(12-26)22(29)27-11-15(24)6-7-19(27)25-17/h3-7,11H,8-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVWEYCUNDMZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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